molecular formula C21H12BrFN4O3S B2662334 N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide CAS No. 1251558-41-4

N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide

Cat. No. B2662334
CAS RN: 1251558-41-4
M. Wt: 499.31
InChI Key: JCIUFETZVLCSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide” involves various methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of “N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide” can be analyzed using X-ray diffraction . The crystal structure of the catalytic domain of MMP-13 complexed with this compound has been reported .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide” can be complex. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .

Scientific Research Applications

Future Directions

Future research on “N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide” and similar compounds could focus on their potential as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide involves the reaction of 3-methoxybenzylamine with 2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid, followed by the addition of piperidine and subsequent deprotection of the amine group.", "Starting Materials": [ "3-methoxybenzylamine", "2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid", "piperidine", "protecting reagents" ], "Reaction": [ "Protection of the carboxylic acid group of 2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid using a suitable protecting reagent", "Reaction of the protected 2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid with 3-methoxybenzylamine in the presence of a coupling agent such as EDCI or HATU to form the corresponding amide", "Addition of piperidine to the amide to form the piperidine derivative", "Deprotection of the amine group using a suitable deprotecting reagent to yield the final product, N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide" ] }

CAS RN

1251558-41-4

Product Name

N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide

Molecular Formula

C21H12BrFN4O3S

Molecular Weight

499.31

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H12BrFN4O3S/c22-13-3-1-12(2-4-13)19-24-17(30-25-19)11-26-16-9-10-31-18(16)20(28)27(21(26)29)15-7-5-14(23)6-8-15/h1-10H,11H2

InChI Key

JCIUFETZVLCSCC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4)Br

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.